Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol
Overview
Description
Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol: is a compound that combines two distinct chemical entities: Ethyl 1-benzylpyrrolidine-2-carboxylate and 2,4,6-trinitrophenol. Ethyl 1-benzylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C14H19NO2, known for its applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Ethyl 1-benzylpyrrolidine-2-carboxylate:
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2,4,6-trinitrophenol:
Industrial Production Methods:
Ethyl 1-benzylpyrrolidine-2-carboxylate: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
2,4,6-trinitrophenol: Industrial production of picric acid involves controlled nitration processes with stringent safety measures to handle the highly explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions:
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Ethyl 1-benzylpyrrolidine-2-carboxylate:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
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2,4,6-trinitrophenol:
Reduction: Picric acid can be reduced to form picramic acid.
Substitution: Electrophilic substitution reactions can occur at the nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols, or picramic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Ethyl 1-benzylpyrrolidine-2-carboxylate: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
2,4,6-trinitrophenol: Used in the synthesis of dyes and as a reagent in analytical chemistry.
Biology and Medicine:
Ethyl 1-benzylpyrrolidine-2-carboxylate: Investigated for its potential pharmacological properties.
2,4,6-trinitrophenol: Historically used as an antiseptic and in the treatment of burns.
Industry:
Ethyl 1-benzylpyrrolidine-2-carboxylate: Used in the production of fine chemicals and specialty materials.
2,4,6-trinitrophenol: Used in the manufacture of explosives and munitions.
Mechanism of Action
Ethyl 1-benzylpyrrolidine-2-carboxylate:
Molecular Targets: Targets specific functional groups in organic synthesis, enabling the formation of desired products through various reaction pathways.
2,4,6-trinitrophenol:
Comparison with Similar Compounds
Ethyl 1-benzylpyrrolidine-2-carboxylate: Similar compounds include other pyrrolidine derivatives like 1-benzylpyrrolidine-3-carboxylic acid ethyl ester.
2,4,6-trinitrophenol: Similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness:
Ethyl 1-benzylpyrrolidine-2-carboxylate: Unique due to its specific structure and reactivity, making it valuable in organic synthesis.
2,4,6-trinitrophenol: Unique due to its high explosive power and historical significance in the development of explosives.
Properties
IUPAC Name |
ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C6H3N3O7/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5,7-8,13H,2,6,9-11H2,1H3;1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZSOCTQJBXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1CC2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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